molecular formula C8H11ClN4O2 B2377363 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime CAS No. 13012-31-2

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime

Cat. No.: B2377363
CAS No.: 13012-31-2
M. Wt: 230.65
InChI Key: IYVGCUYZNGBFCG-ONNFQVAWSA-N
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Description

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime typically involves the reaction of 4-chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), under mild to moderate heating.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of various pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved can vary depending on the specific pharmacological application.

Comparison with Similar Compounds

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime can be compared with other similar compounds, such as:

    4,6-Dichloro-2-(dimethylamino)pyrimidine: This compound has similar structural features but lacks the methoxy and oxime groups, which may result in different chemical reactivity and biological activity.

    2-Amino-4-chloro-6-methoxypyrimidine: This compound has an amino group instead of the dimethylamino group, which can lead to different chemical and biological properties.

    4-Chloro-2-(dimethylamino)-5-formylpyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(NE)-N-[[4-chloro-2-(dimethylamino)-6-methoxypyrimidin-5-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O2/c1-13(2)8-11-6(9)5(4-10-14)7(12-8)15-3/h4,14H,1-3H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVGCUYZNGBFCG-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)Cl)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=C(C(=N1)Cl)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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